![molecular formula C17H19ClN2 B5634509 1-(3-chlorobenzyl)-4-phenylpiperazine](/img/structure/B5634509.png)
1-(3-chlorobenzyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-4-phenylpiperazine (CBPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CBPP is a piperazine derivative that has a unique chemical structure, making it an attractive target for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorobenzyl)-4-phenylpiperazine is not fully understood. However, it is believed that 1-(3-chlorobenzyl)-4-phenylpiperazine acts as a partial agonist at the 5-HT1A receptor and a weak antagonist at the 5-HT2A receptor. This dual activity at the serotonin receptors may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-chlorobenzyl)-4-phenylpiperazine has been shown to modulate the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. 1-(3-chlorobenzyl)-4-phenylpiperazine has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-(3-chlorobenzyl)-4-phenylpiperazine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-chlorobenzyl)-4-phenylpiperazine is its unique chemical structure, which makes it an attractive target for drug discovery and development. 1-(3-chlorobenzyl)-4-phenylpiperazine has also been shown to have a favorable safety profile in animal studies. However, one of the limitations of 1-(3-chlorobenzyl)-4-phenylpiperazine is its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chlorobenzyl)-4-phenylpiperazine. One area of interest is the development of 1-(3-chlorobenzyl)-4-phenylpiperazine analogs with improved pharmacological properties. Another area of research is the investigation of 1-(3-chlorobenzyl)-4-phenylpiperazine's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzyl)-4-phenylpiperazine and its effects on the brain and body.
Synthesemethoden
The synthesis of 1-(3-chlorobenzyl)-4-phenylpiperazine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods of synthesizing 1-(3-chlorobenzyl)-4-phenylpiperazine is through the reaction of 1-(3-chlorobenzyl)piperazine with phenyl magnesium bromide in the presence of a catalyst. This reaction results in the formation of 1-(3-chlorobenzyl)-4-phenylpiperazine as a white solid. Other methods of synthesizing 1-(3-chlorobenzyl)-4-phenylpiperazine have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. 1-(3-chlorobenzyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of substance abuse disorders, such as cocaine addiction.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFRTHCCFSRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-phenylpiperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.